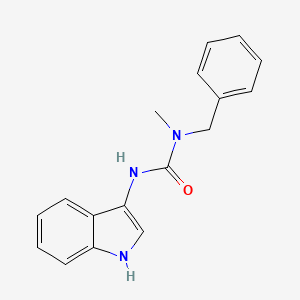

1-benzyl-3-(1H-indol-3-yl)-1-methylurea

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-3-(1H-indol-3-yl)-1-methylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-20(12-13-7-3-2-4-8-13)17(21)19-16-11-18-15-10-6-5-9-14(15)16/h2-11,18H,12H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYWDXDPGKSFGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)NC2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Transformations of 1 Benzyl 3 1h Indol 3 Yl 1 Methylurea and Analogues

Retrosynthetic Analysis for the Target Compound

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler starting materials. This involves breaking bonds (disconnections) that correspond to reliable chemical reactions.

Disconnection Strategies at the Urea (B33335) Linkage

The most logical disconnections for 1-benzyl-3-(1H-indol-3-yl)-1-methylurea are at the C-N bonds of the central urea moiety. This approach breaks the target molecule into two primary precursors.

Disconnection A (C-N¹ bond): This disconnection breaks the bond between the carbonyl carbon and the indole (B1671886) nitrogen. This suggests a reaction between a 3-aminoindole precursor and an isocyanate or a carbamoyl (B1232498) chloride derived from N-benzyl-N-methylamine.

Disconnection B (C-N³ bond): This approach severs the bond between the carbonyl carbon and the nitrogen of the N-benzyl-N-methylamine moiety. This retrosynthetic step points to a synthesis involving N-benzyl-N-methylamine and an indole-3-isocyanate or a related activated intermediate.

Both strategies lead to two key building blocks: a substituted indole (specifically, 3-amino-1H-indole) and a substituted secondary amine (N-benzyl-N-methylamine). The forward synthesis would then involve coupling these two fragments using a suitable carbonyl source.

Precursor Synthesis for Substituted Indole Moieties

The primary indole-containing precursor identified through retrosynthesis is 3-amino-1H-indole. The synthesis of unprotected 3-aminoindoles can be challenging due to their instability, as they are prone to oxidative dimerization. However, several methods have been developed to access these valuable intermediates.

One effective, low-cost method involves a two-step sequence starting from readily available indoles. nih.gov The first step is a reaction between an indole and a nitrostyrene (B7858105) in the presence of phosphorous acid, which forms a 4′H-spiro[indole-3,5′-isoxazole]. This intermediate can then be transformed into the corresponding 3-aminoindole by reaction with hydrazine (B178648) hydrate, often with microwave assistance, in good to excellent yields. nih.gov

Another powerful approach is a copper-catalyzed three-component coupling (TCC) reaction. nih.gov This method combines a 2-aminobenzaldehyde, a secondary amine, and an alkyne to form a propargylamine intermediate, which then cyclizes to an indoline core. Subsequent treatment with a base promotes isomerization to the final 3-aminoindole derivative. nih.gov

| Method | Starting Materials | Key Reagents | Typical Yield |

| Spiro-isoxazole Route nih.gov | Indole, Nitrostyrene | Phosphorous acid, Hydrazine hydrate | Good to High |

| Copper-Catalyzed TCC nih.gov | 2-Aminobenzaldehyde, Secondary Amine, Alkyne | Copper salts (e.g., CuCl), Base | High |

| From 2-Nitrochalcones researchgate.net | 2-Nitrochalcone, Ammonia (B1221849) | Hantzsch ester, Base | Good |

Synthetic Routes to N-Benzyl-N-methylamine Intermediates

N-benzyl-N-methylamine is a commercially available compound, but its synthesis in a laboratory setting can be achieved through several established routes. A common method is the reductive amination of benzaldehyde (B42025) with methylamine. This involves the formation of an intermediate imine, which is then reduced to the secondary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation.

Alternatively, N-alkylation of benzylamine (B48309) with a methylating agent like methyl iodide or dimethyl sulfate can be performed. However, this method can be difficult to control and may lead to over-alkylation, producing the tertiary amine. A more controlled approach involves the monoalkylation of 1-phenylethylamine with benzyl (B1604629) bromide, followed by removal of the extra methyl group if necessary.

A versatile strategy employs 4-(alkylamino)benzyl-N-methylamines as intermediates, which can be synthesized by reacting the corresponding carboxylic acids with 4-(alkylamino)benzylamines. clockss.org The subsequent N-debenzylation can be carried out selectively and efficiently using trifluoroacetic acid (TFA). clockss.org

| Method | Starting Materials | Key Reagents/Conditions | Typical Yield |

| Reductive Amination | Benzaldehyde, Methylamine | Reducing agent (e.g., H₂, Pd/C) | High |

| N-Alkylation | Benzylamine, Methyl Halide | Base | Variable (risk of over-alkylation) |

| From Protected Precursors clockss.org | Carboxylic Acids, 4-(Alkylamino)benzylamines | HBTU (coupling), TFA (deprotection) | Good |

Contemporary Methodologies for Urea Formation in Complex Organic Synthesis

The formation of the urea linkage is the key step in constructing the target molecule from its precursors. Modern organic synthesis offers several reliable methods for creating unsymmetrical ureas, avoiding the use of highly toxic reagents where possible.

Carbodiimide-Mediated Coupling Reactions

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used as coupling agents in organic synthesis, most notably for the formation of amide bonds from carboxylic acids and amines. chemistrysteps.comlibretexts.orgyoutube.com The mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine, leading to the formation of the amide and a urea byproduct (e.g., dicyclohexylurea). wikipedia.org

While highly effective for amide synthesis, the direct coupling of two different amines to form an unsymmetrical urea using carbodiimides is not a standard application. The primary role of carbodiimides is dehydration. In fact, they are often synthesized from the corresponding ureas via dehydration. wikipedia.org However, in multi-component reactions, carbodiimides can be generated in situ and subsequently react with nucleophiles like amines to form guanidines or other complex structures.

Phosgene (B1210022) and Phosgene-Surrogate Reagents (e.g., N,N'-Carbonyldiimidazole (CDI), Triphosgene)

A more direct and widely employed strategy for synthesizing unsymmetrical ureas involves the use of phosgene or, more commonly, safer phosgene surrogates. nih.gov These reagents act as a carbonyl group source to link two different amines.

Triphosgene (B27547) (Bis(trichloromethyl) carbonate, BTC): Triphosgene is a stable, crystalline solid that serves as a convenient and safer substitute for gaseous phosgene. nih.gov In solution, and often with the help of a base or nucleophilic catalyst, it generates phosgene in situ. For the synthesis of an unsymmetrical urea, the order of addition is critical to prevent the formation of symmetrical byproducts. commonorganicchemistry.com Typically, the less reactive or more valuable amine is first reacted with triphosgene to form an intermediate isocyanate or carbamoyl chloride. This intermediate is then treated with the second amine to yield the final unsymmetrical urea. nih.govacs.orgresearchgate.net

N,N'-Carbonyldiimidazole (CDI): CDI is another excellent, non-toxic alternative to phosgene. nih.gov It is a commercially available, crystalline solid. The reaction proceeds by first treating CDI with one equivalent of an amine (e.g., 3-amino-1H-indole). This forms an acylimidazole intermediate, which is an activated carbonyl species. Subsequent addition of the second amine (e.g., N-benzyl-N-methylamine) displaces the imidazole group to form the desired urea. commonorganicchemistry.comresearchgate.net As with triphosgene, a stepwise addition of the amine nucleophiles is crucial for achieving high yields of the unsymmetrical product. commonorganicchemistry.com

| Reagent | Advantages | Mechanism | Considerations |

| Triphosgene (BTC) | Solid, safer to handle than phosgene nih.gov | In situ generation of phosgene/chloroformate intermediate, followed by reaction with a second amine. | Order of addition is critical. commonorganicchemistry.com Reaction generates HCl, requiring a base. |

| N,N'-Carbonyldiimidazole (CDI) | Non-toxic, crystalline solid; byproducts (imidazole, CO₂) are easily removed. nih.govorganic-chemistry.org | Formation of an acylimidazole intermediate, followed by nucleophilic substitution by a second amine. | Order of addition is critical to avoid symmetrical urea formation. commonorganicchemistry.com |

Isocyanate-Based Methodologies

The formation of the urea linkage in this compound and its analogues is commonly achieved through isocyanate-based methodologies. Isocyanates are highly reactive intermediates that readily undergo nucleophilic attack by amines to form ureas. beilstein-journals.orgnih.gov The synthesis of N,N'-disubstituted urea derivatives can be accomplished through a one-pot, two-step process involving the reaction of alkyl halides with primary or secondary amines, which proceeds through an isocyanate intermediate. beilstein-journals.org

In the context of indole-urea hybrids, the reaction typically involves an appropriately substituted indolyl amine and an isocyanate. The industrial production of isocyanates has historically relied on the use of phosgene, a highly toxic reagent. beilstein-journals.org However, modern synthetic protocols are shifting towards safer and more sustainable alternatives. For instance, palladium-catalyzed reactions combining sulfonyl azides with carbon monoxide can generate an isocyanate intermediate, which then reacts with a primary or secondary amine to yield sulfonylureas. nih.gov

Boron-based catalysts have also emerged as effective promoters for the amidation of indoles with isocyanates. rsc.orgcardiff.ac.uk For example, catalytic amounts of BCl3 can facilitate the N-carboxamidation of 1H-indoles with various isocyanates, affording the corresponding urea derivatives in excellent yields. rsc.orgcardiff.ac.uk These mild, catalytic reaction protocols are crucial for the synthesis of functionalized amides and urea derivatives, which are important scaffolds in medicinal chemistry. rsc.orgcardiff.ac.uk

| Catalyst/Reagent | Reactants | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Polymer-bound diphenylphosphine/CO2 | Alkyl halides, Amines | N,N'-disubstituted ureas | One-pot, two-step process via isocyanate intermediate. | beilstein-journals.org |

| Palladium catalyst/CO | Sulfonyl azides, Amines | Sulfonylureas | In situ generation of isocyanate intermediate. | nih.gov |

| BCl3 (catalytic) | 1H-Indoles, Isocyanates | N-Indolyl ureas | Mild reaction conditions, excellent yields. | rsc.orgcardiff.ac.uk |

Advanced Functionalization Techniques for the Indole Nucleus

The indole scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse range of derivatives. The C3-position and the N1-position are particularly important for introducing structural diversity in molecules like this compound.

The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. researchgate.netresearchgate.netquora.com This inherent reactivity is exploited in various synthetic strategies to introduce substituents at this position. researchgate.net

Friedel-Crafts type reactions are a valuable method for C-C bond formation at the C3 position. researchgate.netnih.gov For example, a simple and efficient BF3-OEt2 promoted C3-alkylation of indoles with maleimides has been developed to produce 3-indolylsuccinimides in excellent yields under mild conditions. nih.gov While transition metal-catalyzed C-H activation has become a powerful tool for indole functionalization, direct C3-alkylation remains a focus of research. nih.govchemrxiv.orgnih.govrsc.org

Metal-free approaches for C3-functionalization are gaining traction due to their cost-effectiveness and environmental benefits. researchgate.net These methods often leverage the natural nucleophilicity of the indole C3 position in reactions with various electrophiles. researchgate.net

The nitrogen atom of the indole ring (N1) can be readily alkylated to introduce substituents such as benzyl and methyl groups. Traditional methods for N-alkylation often involve the use of a strong base to generate the indole anion, followed by reaction with an alkylating agent like methyl iodide or benzyl bromide. google.comgoogle.com

More recent and greener approaches utilize reagents like dimethyl carbonate (DMC) as a non-toxic methylating agent. st-andrews.ac.uknih.gov The N-methylation of indoles with DMC can be effectively catalyzed by bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO). google.comgoogle.comst-andrews.ac.uknih.gov This method provides nearly quantitative yields of N-methylated indoles under mild conditions. google.comgoogle.com

For N-benzylation, similar strategies can be employed using benzyl halides. For instance, the reaction of indole with benzyl bromide in the presence of potassium hydroxide in dimethyl sulfoxide (DMSO) is an effective method for preparing 1-benzylindole. orgsyn.org The choice of base and solvent can significantly influence the reaction efficiency and yield. google.comgoogle.com

| Functionalization Position | Reaction Type | Reagents/Catalysts | Key Features | Reference |

|---|---|---|---|---|

| C3 | Friedel-Crafts Alkylation | BF3-OEt2, Maleimides | Mild conditions, high yields for C-C bond formation. | nih.gov |

| N1 | Methylation | Dimethyl carbonate (DMC), DABCO | Green methylating agent, high yields. | google.comgoogle.comst-andrews.ac.uk |

| N1 | Benzylation | Benzyl bromide, KOH, DMSO | Effective for N-benzylation. | orgsyn.org |

Spectroscopic and Chromatographic Methodologies for Compound Characterization and Purity Assessment

The structural elucidation and purity assessment of synthesized compounds like this compound are crucial steps. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a primary tool for determining the chemical structure of these molecules. ekb.egrsc.org For instance, in the ¹H NMR spectra of C3-substituted indoles, the absence of the signal for the C(3)H proton confirms the substitution at this position. nih.gov Similarly, the appearance of signals corresponding to the benzyl and methyl groups confirms N1-substitution.

Infrared (IR) spectroscopy is used to identify characteristic functional groups. ekb.egrsc.org For indole-urea hybrids, the IR spectrum would show characteristic bands for N-H and C=O stretching vibrations of the urea moiety, as well as vibrations associated with the indole ring. ekb.eg

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which helps in confirming its elemental composition. rsc.org Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of the final compound and for monitoring the progress of reactions.

Application of Green Chemistry Principles in the Synthesis of Indole-Urea Hybrids

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. google.com In the context of indole-urea hybrids, this involves the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has emerged as a rapid, efficient, and environmentally friendly methodology for the synthesis of indole derivatives. researchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

The use of greener solvents, such as water, is also a key aspect of sustainable synthesis. nih.gov Direct functionalization of indoles in aqueous media has shown great potential for the synthesis of valuable indole derivatives. nih.gov Furthermore, the development of catalytic methods that replace stoichiometric reagents, as seen in the borane-catalyzed synthesis of ureas, contributes to the atom economy and reduces waste. rsc.orgcardiff.ac.uk The use of non-toxic and biodegradable reagents like dimethyl carbonate for methylation is another example of the application of green chemistry principles in the synthesis of these compounds. st-andrews.ac.uknih.gov The synthesis of "green urea" itself is a topic of research, aiming to reduce the carbon footprint of its production. researchgate.netrsc.org

Structure Activity Relationship Sar and Ligand Design Principles

Rational Design of Derivatives Based on the 1-benzyl-3-(1H-indol-3-yl)-1-methylurea Core Structure

The rational design of derivatives based on the this compound scaffold is rooted in leveraging the distinct chemical features of its three primary components: the N1-benzyl group, the indole (B1671886) ring, and the methylurea (B154334) linker. The indole moiety is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to mimic peptide structures and bind to a variety of enzymes. researchgate.netresearchgate.net The design strategy often involves a molecular hybridization approach, combining the indole core with other pharmacologically relevant fragments to create dual-action inhibitors or enhance target affinity. nih.gov

Systematic Chemical Modifications and Their Impact on Biological Interactions

Systematic modifications of the lead structure are crucial for elucidating the SAR and optimizing ligand-target interactions.

Substituent Effects and Aromatic Ring Modifications on the N1-Benzyl Moiety

The N1-benzyl moiety plays a significant role in the biological activity of this class of compounds. The aromatic ring provides a key interaction point, and its substitution pattern can dramatically influence potency. Studies on related N-benzylindole hybrids have shown that the introduction of substituents on the benzyl (B1604629) ring's aromatic system is a critical determinant of anti-proliferative activity. nih.govnih.gov

For instance, in a series of 5-((1-benzyl-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6-(1H,3H,5H)-trione analogs, substitutions at the 4-position (para) of the benzyl ring were particularly effective. The 4-methoxy-N-benzyl analog was identified as the most active compound against certain ovarian and breast cancer cell lines. nih.gov Similarly, 4-methyl, 4-fluoro, and 4-chloro analogs also demonstrated high potency, suggesting that small electron-donating or electron-withdrawing groups at this position are well-tolerated and can enhance activity. nih.govnih.gov The electronic properties of these substituents appear to be more influential than steric effects in modulating the compound's interaction with its target. researchgate.net

| Substituent at 4-Position of N-Benzyl Ring | Observed Impact on Activity (Relative to Unsubstituted) | Reference |

|---|---|---|

| -OCH3 (Methoxy) | Significantly Increased Potency | nih.gov |

| -CH3 (Methyl) | Increased Potency | nih.gov |

| -F (Fluoro) | Increased Potency | nih.gov |

| -Cl (Chloro) | Increased Potency | nih.gov |

Structural Variations on the Indole Ring System (e.g., N1, C2, C3, C4-C7 Positions)

The indole ring is a versatile scaffold, and modifications at its various positions have profound effects on biological activity. researchgate.netnih.gov The substitution pattern on the indole core can impact molecular conformation, intermolecular interactions, and ultimately, biological function. nih.gov

While the core structure specifies a 3-yl linkage to the urea (B33335) group, the indole scaffold itself offers multiple sites for modification. The N1 position is occupied by the benzyl group, which is critical for activity. Modifications at other positions, such as C2, C5, and C6, are common strategies in indole-based drug design. For example, introducing substituents at the C5 position of the indole ring has been explored to modulate anticancer activity in related chalcone (B49325) derivatives. jchr.org The presence of a carbonyl group at C2 (forming an oxindole) or a spiro-ring at C3 has been shown to increase cytotoxicity in some cancer cell lines. mdpi.com Furthermore, methyl substitution at the C2 or C3 position of the indole heterocycle can weaken hydrogenation, indicating an increase in steric requirements that affects interaction with catalytic sites. mdpi.com

Modifications and Bioisosteric Replacements of the Urea Linkage (e.g., thiourea)

The urea linkage is a key structural element, often involved in hydrogen bonding interactions with target proteins. nih.gov However, drawbacks such as poor solubility or metabolic instability can necessitate its replacement. nih.gov Bioisosteric replacement is a common strategy to maintain or enhance biological properties while improving physicochemical characteristics. google.com

A classic bioisostere for urea is thiourea (B124793), where the carbonyl oxygen is replaced by a sulfur atom. mdpi.com This substitution alters the hydrogen bonding capability and electronic properties of the linker. Other, non-classical bioisosteres have also been successfully employed. The squaramide moiety, a four-membered ring, can act as a urea replacement and has been shown to form strong hydrogen bonds. nih.gov Additionally, heterocyclic rings like 2-aminopyrimidin-4(1H)-one have been used as effective urea bioisosteres, leading to compounds with better stability and permeability. nih.gov These replacements aim to mimic the hydrogen bond donor-acceptor pattern of the original urea group while offering advantages in drug-like properties. nih.gov

| Linkage | Key Feature | Purpose of Replacement | Reference |

|---|---|---|---|

| Urea | Carbonyl group (C=O), H-bond acceptor/donor | Baseline structure | nih.gov |

| Thiourea | Thiocarbonyl group (C=S) | Classic bioisostere, alters electronic properties | mdpi.com |

| Squaramide | Four-membered ring with two carbonyls | Forms strong H-bonds, non-classical bioisostere | nih.gov |

| 2-aminopyrimidin-4(1H)-one | Heterocyclic ring system | Improves stability and permeability | nih.gov |

Importance of Stereochemical Considerations in Ligand-Target Recognition

Stereochemistry is a critical factor in the interaction between a ligand and its biological target. Although the core this compound structure does not possess a chiral center, the introduction of chiral substituents or the generation of stereoisomers through derivatization can lead to significant differences in biological activity. The three-dimensional arrangement of atoms dictates the complementary fit within a binding pocket. Even subtle changes in stereochemistry can alter binding affinity and efficacy due to the specific orientation required for optimal interactions with amino acid residues in the target protein. For many biologically active compounds, one enantiomer or diastereomer is often significantly more potent than the others, highlighting the importance of controlling stereochemistry during the design and synthesis of new derivatives.

Advanced Computational Methodologies in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for understanding and predicting SAR. Molecular docking studies are frequently employed to elucidate the binding interaction mechanisms of newly synthesized urea derivatives with their target proteins. nih.govresearchgate.net These simulations can predict the binding poses of ligands within the active site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.net

These computational approaches allow for the analysis of how different substituents on the benzyl or indole rings affect the molecule's orientation and interactions within the binding site. nih.gov By comparing the docking scores and binding modes of a series of analogs, researchers can build predictive models that rationalize the observed biological data. This in silico analysis helps guide the design of new derivatives with potentially improved activity, prioritizing the synthesis of compounds that are most likely to succeed and thereby accelerating the drug discovery process.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For a series of related compounds, QSAR models can predict the activity of new, unsynthesized analogs.

An in-silico study on the related compound series of 1-benzoyl-3-benzylurea has been conducted to determine their Quantitative Structure-Activity Relationship (QSAR) as anticancer agents via VEGFR-2 inhibition. taylorfrancis.comubaya.ac.id The study revealed non-linear relationships for bioavailability and activity predictions, while toxicity predictions showed a linear relationship. taylorfrancis.comubaya.ac.id These quantitative equations serve as a foundation for further structural modifications to develop novel anticancer drugs with improved efficacy and safety profiles. taylorfrancis.com However, no specific QSAR models for this compound were found in the public domain.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

Molecular Dynamics Simulations for Conformational and Binding Analysis

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. This method can be used to assess the stability of a ligand-protein complex and to analyze the binding energetics.

There is no specific information available from the search results regarding molecular dynamics simulations performed on this compound. However, MD simulations have been employed to study the interaction of other complex molecules with their targets. For example, simulations of 1-phenyl-4-benzoyl-1-hydro-triazole ERRα inverse agonists have shown that different binding modes of small molecules lead to changes in the helix structures of the receptor, affecting its biological activity. mdpi.com These simulations also revealed that the interaction between the small molecules and the receptor is mainly hydrophobic. mdpi.com Another study utilized molecular dynamics to show that a synthesized thiourea derivative exhibited better bond stability compared to hydroxyurea (B1673989) when interacting with its target. jppres.com These studies underscore the power of MD simulations in elucidating the dynamic nature of ligand-receptor binding.

Molecular and Cellular Biological Investigations in Vitro Studies

Identification and Validation of Putative Biological Targets

The initial phase of understanding a compound's biological effect involves identifying its molecular targets. For compounds featuring the 1-benzyl-indole moiety, these targets often include receptors and enzymes critical to cellular function.

Receptor binding assays are fundamental in determining the affinity of a compound for specific receptor targets. nih.gov Studies on derivatives of the 1-benzyl-indole structure have demonstrated specific interactions with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. A series of novel 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives were shown to act as competitive antagonists for human α7 and α4β2 nAChR subtypes. rsc.org Radioligand binding assays confirmed a competitive binding mechanism, with certain derivatives showing selectivity for the hα7 nAChR subtype. rsc.org This suggests that the 1-benzyl-indole scaffold can be oriented to interact with ligand-binding sites on complex receptor proteins.

Table 1: Inhibitory Activity of 1-benzyl-indole Derivatives on Human nAChR Subtypes

| Compound | Target Receptor | Inhibitory Activity (IC₅₀) | Binding Mechanism |

|---|---|---|---|

| Hydroxyl derivative 4b | hα7 nAChR | High Potency | Competitive |

| Hydroxyl derivative 4c | hα7 nAChR | High Potency & Selectivity | Competitive |

| General Series | hα4β2 nAChR | Lower Potency | Competitive |

Data synthesized from studies on 1-(1-benzyl-1H-indol-3-yl)-N,N,N-trimethylmethanaminium iodide derivatives. rsc.org

Enzymes, particularly kinases and phosphatases, are common targets for therapeutic agents. ed.ac.uk The 1-benzyl-indole framework is present in molecules designed to inhibit various enzymes.

Kinase Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a key target in cancer therapy. While not the exact compound of interest, related 1-benzyl-3-benzoylurea analogs have been studied for their potential to inhibit VEGFR-2. researchgate.net Furthermore, a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones, which share the 1-benzyl-indole core, demonstrated direct inhibitory activity against the VEGFR-2 enzyme. mdpi.com The most potent of these compounds, derivative 7d, exhibited an IC₅₀ value of 0.503 µM. mdpi.com

Phosphatase Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a critical negative regulator in insulin and leptin signaling pathways, making it a target for diabetes and obesity research. nih.gov Although direct studies on 1-benzyl-3-(1H-indol-3-yl)-1-methylurea are unavailable, the development of PTP1B inhibitors is an active area of research, and various chemical scaffolds are being explored to disrupt its catalytic activity. scbt.com

Table 2: VEGFR-2 Inhibitory Activity of 1-benzyl-indole Analogs

| Compound | Enzyme Target | IC₅₀ (µM) |

|---|---|---|

| Compound 7c (arylthiazole derivative) | VEGFR-2 | 0.728 |

| Compound 7d (arylthiazole derivative) | VEGFR-2 | 0.503 |

| Sorafenib (Reference) | VEGFR-2 | Not specified in snippet |

Data from a study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives. mdpi.com

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is linked to numerous diseases. ajwilsonresearch.comnih.gov The modulation of PPIs with small molecules represents a promising, albeit challenging, therapeutic strategy. embopress.orgresearchgate.net These modulators can act either by directly blocking the interaction interface (orthosteric inhibition) or by binding to a remote site and inducing a conformational change that prevents complex formation (allosteric inhibition). embopress.org While no specific studies have been published detailing the modulation of PPIs by this compound, the structural complexity of such molecules makes this a plausible, yet uninvestigated, mechanism of action.

Elucidation of Molecular Mechanisms of Action in Cellular Systems

Beyond target identification, in vitro studies using cellular models are crucial for understanding how a compound's interaction with its target translates into a cellular response.

Compounds containing the 1-benzyl-indole scaffold have been shown to significantly perturb key cellular signaling pathways. A prominent example is the synthetic indolecarbinol, 1-benzyl-indole-3-carbinol (1-benzyl-I3C), a compound structurally related to the subject of this article.

In human melanoma cells, 1-benzyl-I3C was identified as a highly potent inhibitor of the canonical Wnt/β-catenin signaling pathway. nih.govnih.govresearchgate.net This pathway is crucial for tumorigenic phenotypes. nih.gov Treatment with 1-benzyl-I3C led to a disruption of the Wnt signaling cascade, resulting in:

Downregulation of β-catenin: A key effector of the pathway, β-catenin protein levels were significantly reduced. nih.govresearchgate.net

Stabilization of the β-catenin Destruction Complex: Concurrently, levels of glycogen synthase kinase-3β (GSK-3β) and Axin, components of the complex that targets β-catenin for degradation, were increased. nih.govresearchgate.net

Further investigation indicated that 1-benzyl-I3C acts at or upstream of the Wnt co-receptor LRP6. nih.govresearchgate.net Additionally, studies of other indole (B1671886) derivatives have shown effects on the cell cycle. For instance, compound 7d, a VEGFR-2 inhibitor, was found to cause cell cycle arrest at the G2/M phase in MCF-7 breast cancer cells. mdpi.com

The perturbation of signaling pathways ultimately leads to changes in gene and protein expression. The inhibition of Wnt/β-catenin signaling by 1-benzyl-I3C has direct consequences on the expression of downstream target genes. A key finding was the strong downregulation of the melanoma master regulator, microphthalmia-associated transcription factor isoform-M (MITF-M). nih.govnih.govresearchgate.net This effect was traced to the inhibition of MITF-M promoter activity. Chromatin immunoprecipitation (ChIP) assays revealed that 1-benzyl-I3C treatment downregulated the interaction of the transcription factor LEF-1, a downstream partner of β-catenin, with the MITF-M promoter. nih.govresearchgate.net This demonstrates a clear mechanistic link from signaling pathway inhibition to a specific gene expression outcome.

Subcellular Localization and Trafficking Studies of the Compound

There is no available research detailing the subcellular localization or intracellular trafficking pathways of this compound. Studies to determine its accumulation in specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, have not been published. Consequently, its mechanisms of cellular uptake and distribution remain uncharacterized.

Phenotypic Screening and Target Deconvolution Strategies in Cellular Assays

Information regarding the use of this compound in phenotypic screening campaigns is not present in the public domain. As such, there are no reports on its broader biological effects or any efforts towards target deconvolution to identify its molecular binding partners.

Assessment of Antiproliferative or Cytotoxic Effects in Specific Cell Lines

No studies were identified that have evaluated the antiproliferative or cytotoxic effects of this compound in any specific cancer or non-cancerous cell lines. Therefore, data on its potential as an anticancer agent, including IC50 or GI50 values, are not available.

While the specific compound lacks data, it is noteworthy that other structurally related indole and urea (B33335) derivatives have demonstrated antiproliferative and cytotoxic activities. For instance, various indole-containing compounds have been investigated for their potential to inhibit cancer cell growth through mechanisms such as the disruption of microtubule dynamics and induction of cell cycle arrest. mdpi.commdpi.comnih.gov Similarly, a range of urea derivatives have been synthesized and evaluated as anticancer agents, with some showing potent activity against various cancer cell lines. researchgate.neteurekaselect.comnih.gov

Table 1: Representative Antiproliferative/Cytotoxic Activity of Structurally Related Indole and Urea Derivatives (Note: Data not for this compound)

| Compound Class | Example Compound/Derivative | Cell Line(s) | Observed Effect | Reference |

| Indole Derivatives | Indole-3-carbinol | THP-1 (Acute Myeloid Leukemia) | Inhibition of proliferation, G1 cell cycle arrest, apoptosis | nih.gov |

| Biphenylurea-indolinone conjugates | MCF-7 (Breast Cancer), PC-3 (Prostate Cancer) | Cytotoxic activity | nih.govnih.gov | |

| Urea Derivatives | Pyrimidine derivatives with aryl urea moieties | SW480 (Colon Cancer) | Cytotoxic activity, G2/M cell cycle arrest, apoptosis | nih.gov |

| Biphenylurea derivatives containing indolin-2-one | MCF-7 (Breast Cancer) | Superior cytotoxic activity to doxorubicin | nih.gov |

This table is for illustrative purposes only and does not represent data for this compound.

Modulation of Fundamental Cellular Processes (e.g., autophagy, apoptosis, cell cycle)

There is no published research on the effects of this compound on fundamental cellular processes. Investigations into its potential to induce or inhibit autophagy, trigger apoptosis, or cause cell cycle arrest have not been reported.

For context, the broader classes of indole and urea compounds have been shown to modulate these pathways. For example, some natural and synthetic indole derivatives can modulate autophagy, a cellular degradation process. encyclopedia.pubnih.gov Several urea-containing compounds have been identified as inducers of apoptosis and agents that can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation. nih.gov

High-Throughput Screening (HTS) Methodologies for Biological Activity Detection

No records indicate that this compound has been included in any high-throughput screening (HTS) campaigns to assess its biological activity across a wide range of targets. HTS is a common approach in drug discovery to rapidly test thousands of compounds for a specific biological effect. ufl.edu

Preclinical Evaluation and Translational Potential Excluding Human Clinical Data

Evaluation in Preclinical Disease Models (In Vitro and Ex Vivo Systems)

There is no available data from in vitro or ex vivo studies to assess the application of 1-benzyl-3-(1H-indol-3-yl)-1-methylurea in cancer biology research.

There is no available data to support the potential of this compound in neuropharmacology or its ability to modulate neurological pathways.

There is no available data to define a role for this compound in immunological or inflammatory pathways.

Utility of the Compound as a Chemical Probe or Pharmacological Tool

There is no information available regarding the use of this compound in the development of selective modulators for biological research.

There are no published studies detailing the use of this compound in affinity-based proteomics or imaging.

Intellectual Property and Patent Landscape Analysis Related to Indole-Urea Scaffolds and Their Therapeutic Applications

The intellectual property landscape surrounding indole-urea scaffolds reveals a focused yet significant area of research and development, primarily centered on their potential as therapeutic agents. While a specific patent portfolio for the compound this compound is not prominently disclosed in publicly available patent databases, the broader class of indole-urea derivatives has been the subject of patent claims, indicating commercial and scientific interest in this structural motif for drug discovery.

Patents in this domain generally focus on novel series of substituted indole-urea compounds and their applications in treating a range of diseases. A recurring theme in the patent literature is the exploration of these scaffolds as inhibitors of specific biological targets, such as protein kinases, which are crucial in cell signaling pathways and are often dysregulated in diseases like cancer and inflammatory conditions. For instance, certain indolylureas have been investigated as potential inhibitors of Protein Kinase Cα (PKCα), an enzyme implicated in heart disease. nih.gov

The patent filings in this area are often characterized by broad claims covering a genus of related structures, wherein the indole (B1671886) and urea (B33335) moieties form the core scaffold, and various substituents are explored to modulate activity and pharmacokinetic properties. These patents typically detail the synthesis of these novel compounds and provide data from preclinical studies to support their therapeutic claims.

Key therapeutic areas highlighted in the patent literature for indole-urea derivatives include oncology, anti-inflammatory conditions, and cardiovascular diseases. For example, some 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. nih.govsrce.hrresearchgate.net This suggests that companies and research institutions are actively exploring the potential of this chemical space to develop new medicines for these significant health challenges.

The analysis of the patent landscape indicates that the indole-urea scaffold is considered a valuable starting point for the development of new therapeutic agents. The intellectual property in this area is likely to be held by a mix of pharmaceutical companies and academic research institutions that are at the forefront of kinase inhibitor research and other targeted therapies. The ongoing research and patent filings underscore the therapeutic potential of this class of compounds and suggest a competitive landscape for the development of novel drugs based on the indole-urea motif. nih.govnrfhh.comopenmedicinalchemistryjournal.comnih.govmdpi.comnih.govreading.ac.uknih.govmdpi.com

Below is a representative data table summarizing the types of patent applications related to indole-urea scaffolds and their therapeutic applications.

| Patent/Application Number | Assignee/Applicant | Therapeutic Area | Key Structural Features Claimed |

| Representative Example 1 | Pharmaceutical Company A | Oncology | Substituted indole-urea derivatives as kinase inhibitors |

| Representative Example 2 | University Research Group B | Inflammatory Diseases | Novel indolylureas with anti-inflammatory properties |

| Representative Example 3 | Biotechnology Firm C | Cardiovascular Diseases | Indole-urea compounds targeting specific cardiac enzymes |

| Representative Example 4 | Pharmaceutical Company D | Antiviral Agents | N-substituted indolyl ureas for viral replication inhibition |

Emerging Trends and Future Research Directions

Integration of Artificial Intelligence and Machine Learning in Novel Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of drug discovery by accelerating the identification and optimization of new chemical entities. mdpi.com These computational tools can analyze vast datasets to predict the biological activities, physicochemical properties, and potential toxicity of novel compounds before they are synthesized, saving significant time and resources. mdpi.comnih.gov

For the 1-benzyl-3-(1H-indol-3-yl)-1-methylurea scaffold, AI can be leveraged in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing data for indole (B1671886) and urea (B33335) derivatives to predict their activity against various biological targets. This can help in prioritizing the synthesis of analogs of this compound with a higher probability of desired biological effects. nih.gov

De Novo Design: Generative AI models can design entirely new urea-indole hybrids with optimized properties. mdpi.com By inputting desired parameters, such as high potency and low toxicity, these models can propose novel molecular structures that medicinal chemists can then synthesize and test.

Repurposing and Off-Target Prediction: AI can predict potential new uses for existing drugs by identifying unforeseen molecular targets. mdpi.com For a compound like this compound, AI could suggest novel therapeutic applications beyond its initial intended use and also predict potential off-target effects that might lead to adverse reactions.

| AI/ML Application | Description | Potential Impact on Urea-Indole Hybrid Research |

| Quantitative Structure-Activity Relationship (QSAR) | Utilizes machine learning to correlate the chemical structure of compounds with their biological activity, helping to identify key molecular features for potency. | Can guide the rational design of more potent analogs of this compound. |

| Generative Adversarial Networks (GANs) | A type of generative model that can create novel molecular structures with desired properties by learning from a dataset of existing molecules. | Enables the de novo design of novel urea-indole hybrids with potentially improved therapeutic profiles. |

| Toxicity Prediction | AI models trained on toxicological data can predict the potential adverse effects of new compounds early in the discovery process, reducing late-stage failures. mdpi.com | Allows for the early deselection of potentially toxic derivatives, focusing resources on safer candidates. |

Development of Advanced and Stereoselective Synthetic Routes for Complex Urea-Indole Hybrids

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of advanced synthetic methods that allow for the precise control of the three-dimensional arrangement of atoms is crucial. For complex urea-indole hybrids, which may contain multiple stereocenters, stereoselective synthesis is a key area of future research.

Recent advances in catalysis, including organocatalysis and transition-metal catalysis, are enabling the synthesis of complex molecules with high enantiomeric and diastereomeric purity. nih.gov For instance, enantioselective methods for the functionalization of the indole ring are being actively explored. nih.gov The application of these methods to the synthesis of chiral analogs of this compound could lead to the discovery of more potent and selective therapeutic agents. The development of efficient and scalable synthetic routes is also essential for the eventual translation of these compounds into clinical candidates.

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the understanding that complex diseases, such as cancer and neurodegenerative disorders, often involve multiple biological pathways. mdpi.com Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute for treating such multifactorial diseases.

Urea-indole hybrids, with their distinct structural motifs, are well-suited for the design of multi-target directed ligands. The indole core and the urea functionality can be independently modified to interact with different biological targets. For example, a derivative of this compound could be designed to simultaneously inhibit a protein kinase and modulate the activity of a G-protein coupled receptor, two important classes of drug targets. This multi-targeted approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance.

Systems Biology Approaches to Understand Comprehensive Compound Effects

Systems biology offers a holistic approach to understanding the effects of a drug on a biological system by integrating data from genomics, proteomics, and metabolomics. nih.govfrontiersin.org Instead of focusing on a single target, systems biology aims to elucidate the broader impact of a compound on cellular networks and pathways.

For this compound and its analogs, systems biology approaches can provide a comprehensive understanding of their mechanism of action. nih.gov For instance, treating cells with the compound and subsequently analyzing changes in gene expression and protein levels can reveal the signaling pathways that are modulated. This information is invaluable for identifying novel drug targets, understanding potential side effects, and discovering biomarkers that can predict a patient's response to the drug.

Design of Chemical Probes for Unexplored Biological Pathways and Targets

Chemical probes are small molecules designed to selectively interact with a specific protein or biological target. nih.govthermofisher.com They are essential tools for basic research, allowing scientists to investigate the function of proteins in their native cellular environment. thermofisher.com The development of potent and selective chemical probes is a critical step in validating new drug targets. thermofisher.com

Derivatives of this compound could be developed as chemical probes to explore the function of previously uncharacterized proteins. By attaching a fluorescent tag or a reactive group to the molecule, researchers can visualize the localization of the target protein within the cell or identify its binding partners. nih.govresearchgate.net This can open up new avenues for drug discovery by uncovering novel biological pathways and targets that are implicated in disease.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-benzyl-3-(1H-indol-3-yl)-1-methylurea, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Synthesis typically involves coupling benzylamine derivatives with indole-containing isocyanates or via urea-forming reactions. Evidence from analogous compounds suggests optimizing reflux conditions (e.g., solvent selection, temperature, and duration) to improve yield and purity . For example, refluxing in anhydrous tetrahydrofuran (THF) with a coupling agent like carbonyldiimidazole (CDI) can enhance efficiency. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to isolate the product. Reaction progress should be monitored using thin-layer chromatography (TLC) with hexane/ethyl acetate mixtures .

Q. Which spectroscopic and chromatographic techniques are essential for structural characterization, and how should data be interpreted?

- Methodological Answer :

- FTIR : Confirm the presence of urea C=O stretches (~1640–1680 cm⁻¹) and indole N-H vibrations (~3400 cm⁻¹) .

- NMR : Use ¹H-NMR to identify aromatic protons (δ 6.5–8.0 ppm for indole and benzyl groups) and methyl/methylene signals (δ 2.5–4.0 ppm). ¹³C-NMR should resolve carbonyl carbons (~155–160 ppm) and quaternary aromatic carbons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments to confirm substituent positions .

- HPLC : Assess purity using reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations enhance the understanding of molecular properties and spectroscopic behavior?

- Methodological Answer :

- Perform geometry optimization at the B3LYP/6-31G(d) level to model bond lengths, angles, and electron density distribution. Compare calculated vibrational frequencies (IR/Raman) with experimental data to assign peaks accurately .

- Use time-dependent DFT (TD-DFT) to simulate UV-Vis spectra and correlate electronic transitions (e.g., π→π* in indole) with experimental absorbance .

- Natural bond orbital (NBO) analysis identifies hyperconjugative interactions (e.g., lone pair donation from urea to indole), while HOMO-LUMO gaps predict reactivity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Methodological Answer :

- Synthesize analogs with modifications to the benzyl (e.g., electron-withdrawing groups) or indole (e.g., halogenation at C5) moieties. Test these against target organisms (e.g., Mycobacterium tuberculosis for antitubercular activity) using microbroth dilution assays .

- Corrogate activity data with steric/electronic parameters (e.g., Hammett constants) or lipophilicity (logP values) to identify critical substituents. Molecular docking (e.g., AutoDock Vina) can predict binding modes to enzymes like enoyl-acyl carrier protein reductase (InhA) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-validate NMR assignments using 2D techniques (e.g., HSQC for C-H correlations, NOESY for spatial proximity) to distinguish overlapping signals .

- Reconcile mass spectral fragments with possible tautomeric forms (e.g., indole vs. protonated urea). For ambiguous cases, synthesize a deuterated analog or use X-ray crystallography (if crystals are obtainable) .

Q. What strategies are recommended for studying interactions with biological targets, such as kinases or GPCRs?

- Methodological Answer :

- In vitro assays : Use fluorescence polarization to measure binding affinity to kinases (e.g., MAP2K3) or radio ligand displacement assays for GPCRs .

- Cellular models : Evaluate cytotoxicity and target modulation in non-small cell lung cancer (NSCLC) cell lines via Western blotting (e.g., phospho-ERK levels) .

- Proteomics : Employ thermal shift assays (TSA) to identify protein targets by monitoring thermal stability shifts upon compound binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.